3-Formyl-5-nitrobenzenesulfonyl chloride
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Overview
Description
3-Formyl-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H4ClNO5S and a molecular weight of 249.63 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of formyl and nitro groups on the benzene ring. This compound is primarily used in the synthesis of various chemical intermediates and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-Formyl-5-nitrobenzenesulfonyl chloride typically involves the reaction of nitrobenzene with chlorosulfonic acid. The process can be summarized as follows:
Reaction with Chlorosulfonic Acid: Nitrobenzene is reacted with chlorosulfonic acid at temperatures ranging from 90°C to 120°C.
Formation of Intermediate: This reaction produces an intermediate compound, which is then treated with an inorganic acid chloride at temperatures between 40°C and 90°C to yield this compound.
Chemical Reactions Analysis
3-Formyl-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Formyl-5-nitrobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the preparation of biochemical reagents for proteomics research.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: It serves as an intermediate in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Formyl-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
3-Formyl-5-nitrobenzenesulfonyl chloride can be compared with other similar compounds such as:
3-Nitrobenzenesulfonyl chloride: This compound lacks the formyl group and has a molecular weight of 221.62 g/mol. It is used in similar applications but has different reactivity due to the absence of the formyl group.
4-Chloro-3-nitrobenzenesulfonyl chloride: This compound has a chlorine atom instead of a formyl group and a molecular weight of 256.063 g/mol. It is used in the synthesis of different chemical intermediates and has distinct reactivity patterns.
Properties
Molecular Formula |
C7H4ClNO5S |
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Molecular Weight |
249.63 g/mol |
IUPAC Name |
3-formyl-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClNO5S/c8-15(13,14)7-2-5(4-10)1-6(3-7)9(11)12/h1-4H |
InChI Key |
SYNIRXANRAJRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)C=O |
Origin of Product |
United States |
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